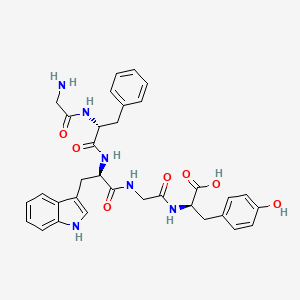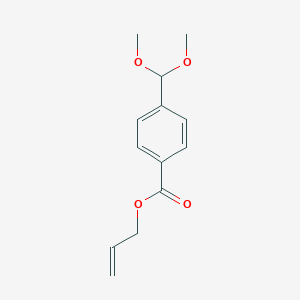
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-en-1-yl group, and the hydrogen atoms of the benzene ring are substituted with dimethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate typically involves the esterification of 4-(dimethoxymethyl)benzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to substitute the dimethoxymethyl groups.
Major Products Formed
Oxidation: Prop-2-enoic acid derivatives.
Reduction: Prop-2-en-1-yl 4-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-yl 4-methoxybenzoate: Similar structure but with only one methoxy group.
Prop-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of methoxy groups.
Prop-2-en-1-yl benzoate: Lacks the methoxy groups on the benzene ring
Uniqueness
Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
286852-04-8 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
prop-2-enyl 4-(dimethoxymethyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-4-9-17-12(14)10-5-7-11(8-6-10)13(15-2)16-3/h4-8,13H,1,9H2,2-3H3 |
InChI-Schlüssel |
QZCLCTVNZPTDIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=C(C=C1)C(=O)OCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


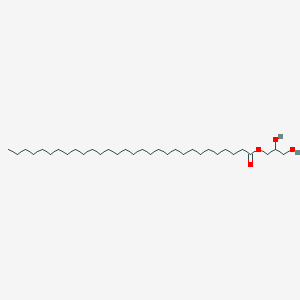
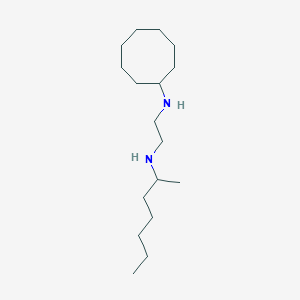
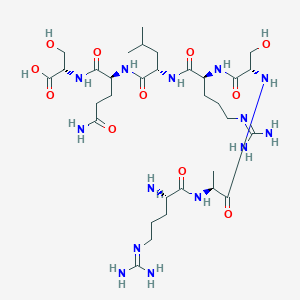
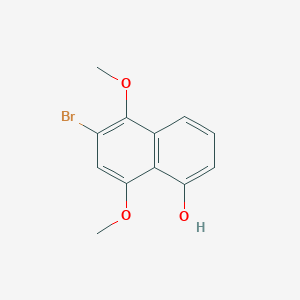

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
![(1R,2R)-N~1~,N~2~-Bis[3-(triethoxysilyl)propyl]cyclohexane-1,2-diamine](/img/structure/B12579632.png)
![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)
![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)
